1-Ethyl-3-iodo-5-nitro-1H-pyrazole 1-Ethyl-3-iodo-5-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15747768
InChI: InChI=1S/C5H6IN3O2/c1-2-8-5(9(10)11)3-4(6)7-8/h3H,2H2,1H3
SMILES:
Molecular Formula: C5H6IN3O2
Molecular Weight: 267.02 g/mol

1-Ethyl-3-iodo-5-nitro-1H-pyrazole

CAS No.:

Cat. No.: VC15747768

Molecular Formula: C5H6IN3O2

Molecular Weight: 267.02 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-3-iodo-5-nitro-1H-pyrazole -

Specification

Molecular Formula C5H6IN3O2
Molecular Weight 267.02 g/mol
IUPAC Name 1-ethyl-3-iodo-5-nitropyrazole
Standard InChI InChI=1S/C5H6IN3O2/c1-2-8-5(9(10)11)3-4(6)7-8/h3H,2H2,1H3
Standard InChI Key HMOPGQVYYPLAQC-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)I)[N+](=O)[O-]

Introduction

1-Ethyl-3-iodo-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound features an ethyl group at position 1, an iodine atom at position 3, and a nitro group at position 5 of the pyrazole ring.

Synthesis and Preparation

The synthesis of 1-Ethyl-3-iodo-5-nitro-1H-pyrazole typically involves several steps that may include halogenation and nitration reactions on the pyrazole core. While specific detailed synthesis protocols are not widely documented in available literature for this exact compound, similar compounds often require careful control over reaction conditions to achieve high purity.

Common Reagents Used

In general, reagents used in synthesizing related pyrazoles might include:

ReagentRole
Halogenating agents (e.g., ICl)Introduce iodine into the molecule
Nitration agents (e.g., HNO₃)Introduce nitro groups

Available Data

PropertyDescription
Molecular FormulaC₅H₆IN₃O₂
Molecular WeightApproximately 267.03 g/mol

Potential Applications

Given its structural similarity to other biologically active pyrazoles:

  • It may exhibit potential as an intermediate or precursor in medicinal chemistry.

  • Its unique functional groups could contribute to interactions with biological targets.

Future Directions

Future research should aim at exploring synthetic routes that enhance yield and purity while investigating potential applications across various fields such as medicine or materials science.

References:
Advanced ChemBlocks: Product Details - Y231029
https://www.achemblock.com/y231029.html
Accessed December [insert date], [insert year]

This article highlights various biological activities associated with different types of pyazoles but does not focus specifically on "Eth-y-l--Iod-o--Nit-r-o-Pyr-a-zol-e".

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